molecular formula C20H20N4O4 B3910175 1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3910175
M. Wt: 380.4 g/mol
InChI Key: ILWLJZXXVLKWIL-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide may have biochemical and physiological effects on various systems in the body. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It may also have neuroprotective effects and potential use as a diagnostic tool for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its potential to inhibit the growth of cancer cells, fungi, and bacteria. It may also have neuroprotective effects and potential use as a diagnostic tool for Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects.

Future Directions

There are several future directions for 1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide. One direction is to further study its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to explore its potential use in combination with other compounds for the treatment of cancer, fungi, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

1-(4-ethylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-2-14-6-8-17(9-7-14)23-13-16(11-19(23)25)20(26)22-21-12-15-4-3-5-18(10-15)24(27)28/h3-10,12,16H,2,11,13H2,1H3,(H,22,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWLJZXXVLKWIL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
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1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 3
1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 4
1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
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1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
1-(4-ethylphenyl)-N'-(3-nitrobenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

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